molecular formula C16H14ClFN2 B5719188 1-(2-chloro-6-fluorobenzyl)-5,6-dimethyl-1H-benzimidazole

1-(2-chloro-6-fluorobenzyl)-5,6-dimethyl-1H-benzimidazole

Cat. No. B5719188
M. Wt: 288.74 g/mol
InChI Key: SNHDRBREXVBKHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chloro-6-fluorobenzyl)-5,6-dimethyl-1H-benzimidazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzimidazole derivatives and has been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-5,6-dimethyl-1H-benzimidazole is not fully understood. However, studies have shown that this compound exerts its biological activities by interacting with various cellular targets such as DNA, enzymes, and receptors. For example, it has been found to bind to the DNA of cancer cells and induce apoptosis. It has also been found to inhibit the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects
1-(2-chloro-6-fluorobenzyl)-5,6-dimethyl-1H-benzimidazole has been found to exhibit a wide range of biochemical and physiological effects. Some of these effects include:
1. Induction of apoptosis: This compound has been found to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
2. Inhibition of cell proliferation: It has been found to inhibit cell proliferation in various cancer cell lines.
3. Inhibition of pro-inflammatory cytokines: This compound has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.
4. Antimicrobial activity: It has been found to exhibit antimicrobial activity against various bacteria and fungi.

Advantages and Limitations for Lab Experiments

1-(2-chloro-6-fluorobenzyl)-5,6-dimethyl-1H-benzimidazole has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It exhibits potent biological activities, making it a promising compound for scientific research. However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. In addition, its toxicity profile has not been fully characterized, which can make it difficult to determine the appropriate dosage for in vivo experiments.

Future Directions

There are several future directions for the study of 1-(2-chloro-6-fluorobenzyl)-5,6-dimethyl-1H-benzimidazole. Some of these directions include:
1. Elucidating the mechanism of action: Further studies are needed to fully understand the mechanism of action of this compound.
2. Characterizing the toxicity profile: More studies are needed to fully characterize the toxicity profile of this compound, which will help determine the appropriate dosage for in vivo experiments.
3. Developing analogs with improved activity: The synthesis of analogs of 1-(2-chloro-6-fluorobenzyl)-5,6-dimethyl-1H-benzimidazole with improved activity could lead to the development of more potent drugs.
4. Investigating the potential for combination therapy: Studies are needed to investigate the potential for using this compound in combination with other drugs to enhance its activity.
Conclusion
In conclusion, 1-(2-chloro-6-fluorobenzyl)-5,6-dimethyl-1H-benzimidazole is a promising compound for scientific research. It exhibits potent biological activities, including antitumor, anti-inflammatory, and antimicrobial activity. However, further studies are needed to fully understand its mechanism of action and toxicity profile. The synthesis of analogs with improved activity and investigation of its potential for combination therapy could lead to the development of more potent drugs.

Synthesis Methods

The synthesis of 1-(2-chloro-6-fluorobenzyl)-5,6-dimethyl-1H-benzimidazole involves the condensation of 2-chloro-6-fluorobenzyl chloride with 5,6-dimethyl-1,2-phenylenediamine in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent such as dimethylformamide or N,N-dimethylacetamide. The resulting product is then purified by recrystallization or column chromatography.

Scientific Research Applications

1-(2-chloro-6-fluorobenzyl)-5,6-dimethyl-1H-benzimidazole has been found to exhibit a wide range of biological activities, making it a promising compound for scientific research. Some of the areas where this compound has been studied include:
1. Antitumor activity: Several studies have shown that 1-(2-chloro-6-fluorobenzyl)-5,6-dimethyl-1H-benzimidazole exhibits potent antitumor activity against various cancer cell lines. It has been found to induce apoptosis and inhibit cell proliferation through the activation of caspase-3 and caspase-9.
2. Anti-inflammatory activity: This compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.
3. Antimicrobial activity: 1-(2-chloro-6-fluorobenzyl)-5,6-dimethyl-1H-benzimidazole has been found to exhibit antimicrobial activity against various bacteria and fungi.

properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-5,6-dimethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN2/c1-10-6-15-16(7-11(10)2)20(9-19-15)8-12-13(17)4-3-5-14(12)18/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHDRBREXVBKHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chloro-6-fluorobenzyl)-5,6-dimethyl-1H-benzimidazole

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